![molecular formula C15H25BO4 B15302941 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a boronic ester. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions, depending on the desired product.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, which are valuable intermediates in further synthetic applications.
Applications De Recherche Scientifique
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly in the synthesis of complex molecular structures.
Industry: It is used in the production of polymers, electronic materials, and other advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves the formation of boron-carbon bonds. The boronic ester group acts as a Lewis acid, facilitating the formation of new bonds with nucleophiles. This reactivity is harnessed in various catalytic processes, including cross-coupling reactions, where the compound serves as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-Methoxycarbonylphenylboronic acid pinacol ester
Uniqueness
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate is unique due to its bicyclo[2.2.1]heptane structure, which imparts additional stability and rigidity compared to other boronic esters. This structural feature enhances its reactivity and makes it particularly valuable in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C15H25BO4 |
|---|---|
Poids moléculaire |
280.17 g/mol |
Nom IUPAC |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C15H25BO4/c1-12(2)13(3,4)20-16(19-12)15-8-6-14(10-15,7-9-15)11(17)18-5/h6-10H2,1-5H3 |
Clé InChI |
DJUXZSGURWITFX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(CC3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


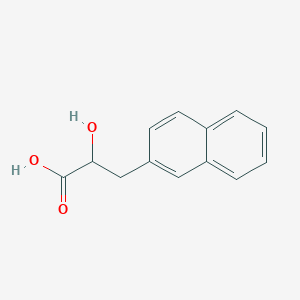
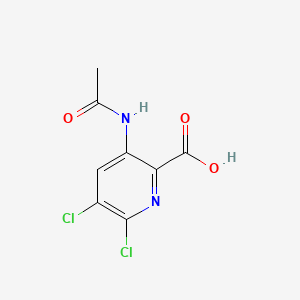
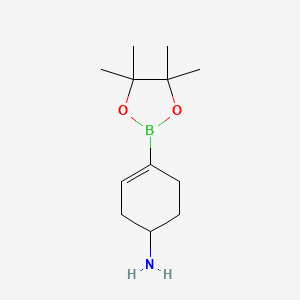
![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
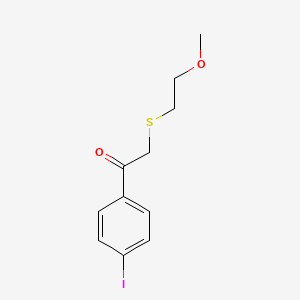
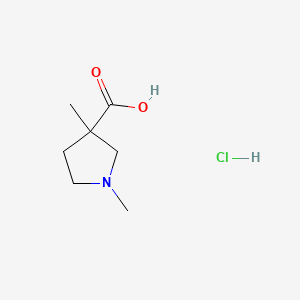
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
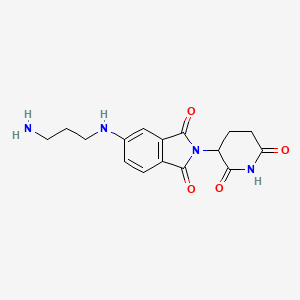
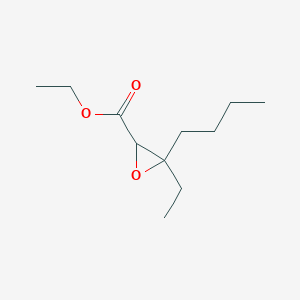
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
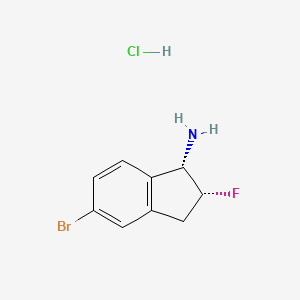
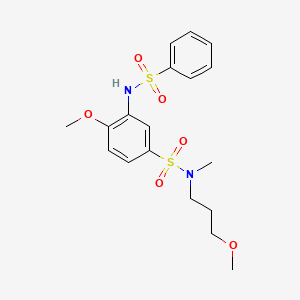
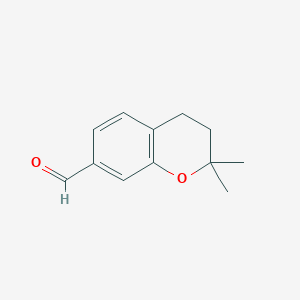
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
